Ethyl5-(2-amino-1-hydroxyethyl)-2,3-dimethylbenzoate
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Overview
Description
Ethyl5-(2-amino-1-hydroxyethyl)-2,3-dimethylbenzoate is an organic compound with a complex structure that includes an ethyl ester group, an amino alcohol moiety, and a dimethyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-(2-amino-1-hydroxyethyl)-2,3-dimethylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl5-(2-amino-1-hydroxyethyl)-2,3-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl5-(2-amino-1-hydroxyethyl)-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl5-(2-amino-1-hydroxyethyl)-2,3-dimethylbenzoate involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Used in polymer synthesis and biomedical applications.
Diethylaminoethyl methacrylate: Known for its antimicrobial properties.
5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one: Investigated as a β2-adrenoceptor agonist .
Uniqueness
Ethyl5-(2-amino-1-hydroxyethyl)-2,3-dimethylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 5-(2-amino-1-hydroxyethyl)-2,3-dimethylbenzoate |
InChI |
InChI=1S/C13H19NO3/c1-4-17-13(16)11-6-10(12(15)7-14)5-8(2)9(11)3/h5-6,12,15H,4,7,14H2,1-3H3 |
InChI Key |
CDGRVYNRKPHLRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C(CN)O)C)C |
Origin of Product |
United States |
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